Mag-Fura-2 tetrapotassium

説明

BenchChem offers high-quality Mag-Fura-2 tetrapotassium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mag-Fura-2 tetrapotassium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

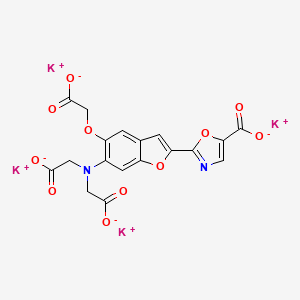

tetrapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-(carboxylatomethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O11.4K/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28;;;;/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIPSUBCVAWSY-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=CC(=C1OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C3=NC=C(O3)C(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10K4N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mag-Fura-2 Tetrapotassium Salt: A Technical Guide for Cellular Magnesium Measurement

For Researchers, Scientists, and Drug Development Professionals

Mag-Fura-2, also known as Furaptra, is a ratiometric, ultraviolet (UV)-excitable fluorescent indicator widely employed for the quantitative measurement of intracellular magnesium ions (Mg²⁺).[1][2] Its ability to shift its excitation wavelength upon binding to Mg²⁺ allows for accurate determination of intracellular Mg²⁺ concentrations, minimizing issues related to dye loading, cell thickness, and instrument sensitivity. This technical guide provides an in-depth overview of Mag-Fura-2 tetrapotassium salt, its properties, experimental protocols, and its application in cellular biology and drug development.

Core Principles and Applications

Intracellular magnesium plays a crucial role in a vast array of cellular processes, including enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction.[1][3] Consequently, the ability to accurately measure intracellular Mg²⁺ concentrations is vital for understanding cellular function in both normal physiological and pathological states. Mag-Fura-2 is a valuable tool for these investigations, enabling researchers to monitor second-by-second changes in cytosolic magnesium levels.[4]

The tetrapotassium salt form of Mag-Fura-2 is water-soluble and cell-impermeant, making it suitable for direct loading into cells via microinjection or patch pipette infusion.[5][6] For less invasive loading, the cell-permeant acetoxymethyl (AM) ester form of Mag-Fura-2 is often used.[7] Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.

While primarily a magnesium indicator, Mag-Fura-2 also exhibits sensitivity to calcium ions (Ca²⁺), albeit with a significantly lower affinity compared to its affinity for Mg²⁺.[1][8] This property can be exploited to detect high, transient Ca²⁺ concentrations that might saturate high-affinity calcium indicators like Fura-2.[1][9] However, it also necessitates careful consideration of potential interference from physiological Ca²⁺ fluctuations during Mg²⁺ measurements.[1]

Quantitative Data

The spectral and binding properties of Mag-Fura-2 are critical for its application. The following tables summarize the key quantitative data for Mag-Fura-2.

| Property | Value | Reference(s) |

| Mg²⁺ Dissociation Constant (Kd) | 1.9 mM | [1][8][9] |

| Ca²⁺ Dissociation Constant (Kd) | 25 µM | [1] |

| Solubility | Water (pH > 6) | [8][9] |

| Molecular Weight | 586.69 g/mol | [1] |

Table 1: Physicochemical and Binding Properties of Mag-Fura-2 Tetrapotassium Salt

| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference(s) |

| Mg²⁺-free | 369 nm | 511 nm | [8] |

| Mg²⁺-saturating | 330 nm | 491 nm | [2][8] |

Table 2: Ratiometric Fluorescence Properties of Mag-Fura-2

Experimental Protocols

The following sections provide detailed methodologies for the use of Mag-Fura-2 in measuring intracellular magnesium concentrations.

Cell Loading with Mag-Fura-2 Tetrapotassium Salt (Microinjection)

This protocol is suitable for single-cell studies where direct introduction of the indicator is desired.

Materials:

-

Mag-Fura-2 tetrapotassium salt

-

Potassium-based intracellular-like buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)

-

Microinjection system

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare Indicator Solution: Dissolve Mag-Fura-2 tetrapotassium salt in the intracellular-like buffer to a final concentration of 1-5 mM.

-

Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.

-

Microinjection: Load the Mag-Fura-2 solution into a microinjection needle. Under microscopic guidance, carefully inject the solution into the cytoplasm of the target cells.

-

Equilibration: Allow the injected cells to equilibrate for 10-15 minutes at the desired experimental temperature.

-

Imaging: Proceed with fluorescence imaging, alternating excitation between ~340 nm and ~380 nm and collecting emission at ~510 nm.

In Situ Calibration of Intracellular Mag-Fura-2

To convert fluorescence ratios into absolute Mg²⁺ concentrations, an in situ calibration is essential.

Materials:

-

Cells loaded with Mag-Fura-2

-

Magnesium-free calibration buffer (e.g., containing 10 mM EGTA)

-

Magnesium-saturating calibration buffer (e.g., containing 10 mM MgCl₂)

-

Ionophore (e.g., 4-bromo A-23187) to permeabilize the cell membrane to Mg²⁺

Procedure:

-

Determine Rmin: Perfuse the loaded cells with the magnesium-free calibration buffer containing the ionophore. This will chelate all intracellular Mg²⁺, and the resulting fluorescence ratio (340nm/380nm) represents Rmin.

-

Determine Rmax: Perfuse the cells with the magnesium-saturating calibration buffer containing the ionophore. This will saturate the indicator with Mg²⁺, and the resulting fluorescence ratio represents Rmax.

-

Calculate Intracellular [Mg²⁺]: The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

-

Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺ (1.9 mM).

-

R is the experimentally measured fluorescence ratio.

-

Rmin is the ratio in the absence of Mg²⁺.

-

Rmax is the ratio at Mg²⁺ saturation.

-

Sf2 / Sb2 is the ratio of fluorescence intensities at the denominator wavelength (380 nm) for the ion-free and ion-bound forms of the indicator, respectively.

-

Visualizations

Mag-Fura-2 Mechanism of Action

Caption: Ratiometric detection of Mg²⁺ by Mag-Fura-2.

Experimental Workflow for Intracellular [Mg²⁺] Measurement

Caption: Measurement of intracellular [Mg²⁺] using Mag-Fura-2.

References

- 1. interchim.fr [interchim.fr]

- 2. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Practical considerations for using mag-fura-2 to measure cytosolic free magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mag-Fura-2 tetrapotassium salt *Cell impermeant* | AAT Bioquest [aatbio.com]

- 6. Invitrogen™ Mag-Fura-2, Tetrapotassium Salt, cell impermeant | Fisher Scientific [fishersci.ca]

- 7. Mag-Fura-2, AM *Cell-permeant* | AAT Bioquest [aatbio.com]

- 8. biotium.com [biotium.com]

- 9. biotium.com [biotium.com]

Mag-Fura-2: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fluorescent indicator Mag-Fura-2, a primary tool for the quantification of intracellular magnesium. This document details its core principles, quantitative data, and detailed experimental protocols.

Mag-Fura-2, also known as Furaptra, is a ratiometric fluorescent indicator widely used for measuring intracellular magnesium concentrations ([Mg²⁺]i).[1][2][3] Its ability to shift its excitation spectrum upon binding to Mg²⁺ allows for accurate ratiometric measurements, minimizing the impact of experimental variables such as dye concentration, cell thickness, and photobleaching. This guide delves into the technical specifics of Mag-Fura-2, offering a robust resource for its application in cellular and mitochondrial research.

Core Principles of Mag-Fura-2

Mag-Fura-2 is a UV-excitable indicator that, similar to its calcium-sensitive analog Fura-2, exhibits a spectral shift upon ion binding.[1][4] When unbound, Mag-Fura-2 has a maximum excitation wavelength of approximately 369 nm.[2][5] Upon binding to magnesium, this peak shifts to around 330 nm.[2][5] The fluorescence emission is typically collected at approximately 510 nm.[6][7] By calculating the ratio of the fluorescence intensity at these two excitation wavelengths (330 nm/369 nm or 340 nm/380 nm), the intracellular free magnesium concentration can be determined.[6]

It is crucial to note that Mag-Fura-2 also binds to calcium (Ca²⁺), albeit with a significantly lower affinity than for Mg²⁺.[1][2] This cross-reactivity can be a confounding factor in experiments where intracellular calcium levels are expected to fluctuate significantly.[1]

Quantitative Data

The following tables summarize the key quantitative properties of Mag-Fura-2, including its various forms and spectral characteristics.

| Form | Molecular Weight ( g/mol ) | Solubility | Storage |

| Mag-Fura-2, AM Ester | 722.58 | DMSO | -20°C, desiccated, protected from light |

| Mag-Fura-2, Potassium Salt | 586.69 | Water (pH > 6) | -20°C, desiccated, protected from light |

| Mag-Fura-2, Sodium Salt | 522.25 | Water (pH > 6) | Room temperature or +4°C, desiccated, protected from light |

Table 1: Physicochemical Properties of Mag-Fura-2 Forms.[1]

| Property | Value |

| Mg²⁺ Dissociation Constant (Kd) | 1.9 mM |

| Ca²⁺ Dissociation Constant (Kd) | 25 µM |

| Excitation Wavelength (Mg²⁺-free) | ~369 nm |

| Excitation Wavelength (Mg²⁺-bound) | ~330 nm |

| Emission Wavelength | ~511 nm (Mg²⁺-free) / ~491 nm (Mg²⁺-bound) |

| Extinction Coefficient (ε) at 369 nm (low Mg²⁺) | 22,000 M⁻¹cm⁻¹ |

| Extinction Coefficient (ε) at 329 nm (high Mg²⁺) | 24,000 M⁻¹cm⁻¹ |

Table 2: Spectroscopic and Binding Properties of Mag-Fura-2.[1][2][5]

Experimental Protocols

Detailed methodologies are critical for the successful application of Mag-Fura-2. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Preparation of Mag-Fura-2 AM Stock and Working Solutions

This protocol outlines the preparation of the cell-permeant acetoxymethyl (AM) ester form of Mag-Fura-2.

-

Stock Solution Preparation (1-5 mM):

-

Dissolve Mag-Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] For example, to make a 2 mM stock solution, dissolve 1 mg of Mag-Fura-2 AM in 691.98 µL of DMSO.[6]

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2]

-

-

Working Solution Preparation (2-20 µM):

-

On the day of the experiment, thaw an aliquot of the Mag-Fura-2 AM stock solution to room temperature.[2]

-

Prepare the working solution by diluting the stock solution in a buffer of choice, such as Hanks and Hepes buffer (HHBS).[2] For most cell lines, a final concentration of 4-5 µM is recommended.[2]

-

To aid in the dispersion of the AM ester in aqueous buffer, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of approximately 0.02-0.04%.[1][2] This can be achieved by mixing the DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the loading medium.[1]

-

Preparation of Mag-Fura-2 AM solutions.

Protocol 2: Loading Adherent Cells with Mag-Fura-2 AM

This protocol describes the process of loading the indicator into live, adherent cells.

-

Cell Preparation: Culture cells on coverslips or in appropriate imaging dishes to the desired confluency.

-

Equilibration: Incubate cells in the appropriate medium for 10 minutes at the experimental temperature to allow for equilibration.[1]

-

Loading:

-

Remove the culture medium and replace it with the Mag-Fura-2 AM working solution.

-

Incubate the cells for 15-60 minutes at 20-37°C.[1] The optimal loading time and temperature should be determined empirically for each cell type.

-

To reduce the leakage of the de-esterified indicator, an organic anion-transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be added to the loading and subsequent imaging buffers.[1]

-

-

Washing and De-esterification:

-

Imaging: The cells are now ready for fluorescence imaging.

Workflow for loading adherent cells.

Protocol 3: In Situ Calibration of Intracellular Mag-Fura-2

This protocol allows for the determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios, which are essential for calculating the absolute magnesium concentration.

-

Prepare Calibration Buffers:

-

Mg²⁺-free buffer (for Rmin): A buffer containing a high concentration of a magnesium chelator like EGTA (e.g., 5 mM) to ensure a zero-magnesium environment.

-

Mg²⁺-saturating buffer (for Rmax): A buffer with a high concentration of Mg²⁺ (e.g., 10 mM) to saturate the indicator.

-

Both buffers should also contain a calcium ionophore (e.g., 1 µM Ionomycin) and a magnesium ionophore (e.g., 4-bromo A-23187) to equilibrate intracellular and extracellular ion concentrations.[3][8]

-

-

Rmin Determination:

-

After loading cells with Mag-Fura-2 as described in Protocol 2, replace the medium with the Mg²⁺-free buffer.

-

Measure the fluorescence ratio (e.g., 340/380 nm) to obtain Rmin.[8]

-

-

Rmax Determination:

-

Replace the Mg²⁺-free buffer with the Mg²⁺-saturating buffer.

-

Measure the fluorescence ratio to obtain Rmax.[8]

-

-

Calculation of Intracellular Magnesium: The intracellular free magnesium concentration can then be calculated using the Grynkiewicz equation:

[Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380)

Where:

-

Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺.

-

R is the experimentally measured fluorescence ratio.

-

Rmin and Rmax are the minimum and maximum ratios determined above.

-

F_free_380 and F_bound_380 are the fluorescence intensities at 380 nm in the absence and presence of saturating Mg²⁺, respectively.[8]

-

In situ calibration workflow.

Protocol 4: Measurement of Mitochondrial Magnesium

This protocol is adapted for the specific measurement of magnesium within mitochondria.

-

Reagent Preparation:

-

Prepare a stock solution of Mag-Fura-2 AM (e.g., 1-5 mM) in anhydrous DMSO.[5]

-

Prepare an imaging buffer suitable for mitochondrial studies.

-

-

Cell Loading:

-

Washing and De-esterification:

-

Fluorescence Microscopy and Data Acquisition:

-

Data Analysis:

-

Define regions of interest (ROIs) corresponding to mitochondria. This may be facilitated by co-staining with a mitochondria-specific dye.

-

Measure the mean fluorescence intensity within the ROIs.

-

Calculate the fluorescence ratio and subsequently the mitochondrial magnesium concentration using the calibration parameters obtained from an in situ calibration.

-

Applications in Research and Drug Development

Mag-Fura-2 is a versatile tool with numerous applications in biological research and has potential utility in drug development.

-

Fundamental Cell Biology: It is used to study the role of magnesium in a wide range of cellular processes, including enzymatic reactions, DNA synthesis, and hormone secretion.[1]

-

Neuroscience: Mag-Fura-2 has been employed to investigate magnesium homeostasis in neurons and its role in synaptic transmission and plasticity.

-

Cardiovascular Research: The indicator is used to measure magnesium levels in cardiac myocytes and its influence on muscle contraction and electrophysiology.[1]

-

Drug Discovery: Mag-Fura-2 can be utilized in screening assays to identify compounds that modulate intracellular magnesium levels, which may be relevant for a variety of therapeutic areas.

-

Mitochondrial Research: As detailed in the protocol, Mag-Fura-2 can be used to probe the critical role of magnesium in mitochondrial function and metabolism.[5][9]

References

- 1. interchim.fr [interchim.fr]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. air.unimi.it [air.unimi.it]

- 5. benchchem.com [benchchem.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. On the use of fluorescent probes to estimate free Mg2+ in the matrix of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Mag-Fura-2: A Technical Guide to its Excitation, Emission, and Application in Ratiometric Magnesium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mag-Fura-2, a ratiometric fluorescent indicator pivotal for the quantification of intracellular magnesium (Mg²⁺). This document details its spectral properties, experimental protocols for its application, and the underlying principles of its use in cellular and biochemical assays.

Core Principles of Mag-Fura-2

Mag-Fura-2, also known as Furaptra, is a UV-excitable fluorescent dye that exhibits a spectral shift upon binding to divalent cations, most notably magnesium.[1][2][3] This property allows for ratiometric measurement of Mg²⁺ concentrations, a technique that enhances accuracy by minimizing the effects of variable dye concentration, cell path length, and illumination intensity.

Upon binding to Mg²⁺, the excitation spectrum of Mag-Fura-2 shifts to shorter wavelengths.[1][2][4] The peak excitation wavelength for the Mg²⁺-free form is approximately 369 nm, which shifts to around 330 nm when saturated with Mg²⁺.[1][2][4] The emission spectrum also undergoes a slight blue shift, from approximately 511 nm in the absence of Mg²⁺ to 491 nm in its presence.[2][4] By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at a single wavelength (around 510 nm), the intracellular free Mg²⁺ concentration can be accurately determined.[5][6]

It is crucial to note that Mag-Fura-2 also binds to calcium (Ca²⁺) with a higher affinity than for Mg²⁺.[1][7] This can be a significant source of interference in Mg²⁺ measurements, particularly in cells where Ca²⁺ concentrations can transiently increase.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Mag-Fura-2.

| Property | Value | Reference |

| Excitation Maximum (Mg²⁺-free) | ~369 nm | [1][2] |

| Excitation Maximum (Mg²⁺-bound) | ~330 nm | [1][2] |

| Emission Maximum (Mg²⁺-free) | ~511 nm | [2][7] |

| Emission Maximum (Mg²⁺-bound) | ~491 nm | [2][4] |

| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | [1][2][3][7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~25 µM | [1][7] |

Experimental Protocols

In Vitro Calibration of Mag-Fura-2 for Kd Determination

This protocol outlines the steps to determine the dissociation constant (Kd) of Mag-Fura-2 for Mg²⁺ in a cell-free system.

Materials:

-

Mag-Fura-2, salt form

-

Mg²⁺-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

High Mg²⁺ buffer (e.g., 10 mM MOPS, 100 mM KCl, 35 mM MgCl₂, pH 7.2)

-

Fluorometer capable of dual-wavelength excitation and emission scanning

Procedure:

-

Prepare a stock solution of Mag-Fura-2 (e.g., 1 mM in Mg²⁺-free buffer).

-

Prepare a series of calibration standards with known free Mg²⁺ concentrations by mixing the Mg²⁺-free and high Mg²⁺ buffers in different ratios.

-

Add Mag-Fura-2 to each calibration standard to a final concentration of approximately 1 µM.

-

Measure the fluorescence intensity of each standard at excitation wavelengths of 340 nm and 380 nm, with the emission wavelength set to 510 nm.

-

Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each standard.

-

Determine Rmin (the ratio in the absence of Mg²⁺) and Rmax (the ratio at saturating Mg²⁺ concentration).

-

Plot the fluorescence ratio against the free Mg²⁺ concentration.

-

Fit the data to the following equation to determine the Kd:

[Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where Sf2 and Sb2 are the fluorescence intensities at 380 nm for the free and bound forms of the dye, respectively.

Loading of Mag-Fura-2 AM into Live Cells

This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of Mag-Fura-2 into live cells.

Materials:

-

Mag-Fura-2 AM

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer

-

Probenecid (optional, to inhibit dye extrusion)

-

Adherent or suspension cells

Procedure:

-

Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO.

-

For enhanced dispersion, mix the Mag-Fura-2 AM stock solution with an equal volume of 20% Pluronic F-127.[1]

-

Prepare a loading buffer by diluting the Mag-Fura-2 AM/Pluronic F-127 mixture into HHBS to a final concentration of 1-5 µM. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

-

Replace the cell culture medium with the loading buffer.

-

Incubate the cells for 30-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for each cell type.[1]

-

After incubation, wash the cells twice with fresh HHBS (containing probenecid, if used) to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

-

The cells are now ready for fluorescence measurements.

Ratiometric Measurement of Intracellular Mg²⁺

This protocol details the acquisition of fluorescence data for the determination of intracellular Mg²⁺ concentration.

Materials:

-

Cells loaded with Mag-Fura-2

-

Fluorescence microscope or plate reader equipped with filters for dual-wavelength excitation (340 nm and 380 nm) and emission (510 nm).

-

Ionomycin (B1663694) or another suitable ionophore for in situ calibration

-

EGTA to chelate divalent cations

Procedure:

-

Place the coverslip with loaded cells onto the microscope stage or the microplate into the reader.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

-

To perform an in situ calibration, at the end of the experiment, add ionomycin (e.g., 5-10 µM) to the cells in a buffer containing a known, high concentration of Mg²⁺ to determine Rmax.

-

Subsequently, add a high concentration of a chelator like EGTA (e.g., 20-50 mM) in a Mg²⁺-free buffer to determine Rmin.

-

Calculate the intracellular Mg²⁺ concentration using the Grynkiewicz equation:

[Mg²⁺]free = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Visualizations

Caption: Principle of ratiometric measurement with Mag-Fura-2.

Caption: Experimental workflow for intracellular Mg²⁺ measurement.

Caption: Example signaling pathway involving Mg²⁺ flux.

References

- 1. interchim.fr [interchim.fr]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

Mag-Fura-2: A Technical Guide to its Dissociation Constant for Mg²⁺

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent indicator Mag-Fura-2, with a specific focus on its dissociation constant (Kd) for magnesium ions (Mg²⁺). This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for the quantification of intracellular and in vitro Mg²⁺ concentrations.

Core Properties of Mag-Fura-2

Mag-Fura-2, also known as Furaptra, is a ratiometric fluorescent indicator widely used for the measurement of Mg²⁺.[1][2][3] Similar in structure to the calcium indicator Fura-2, Mag-Fura-2 exhibits a spectral shift upon binding to Mg²⁺, allowing for the determination of ion concentrations independent of dye concentration, path length, and illumination intensity.[1][2]

Upon binding to Mg²⁺, the excitation maximum of Mag-Fura-2 shifts from approximately 369 nm in the Mg²⁺-free form to around 330 nm in the Mg²⁺-bound form, with the fluorescence emission typically monitored around 510 nm.[2][4][5][6] This ratiometric property is a key advantage for quantitative measurements in complex biological systems.

Dissociation Constant for Mg²⁺

The dissociation constant (Kd) is a critical parameter that defines the affinity of an indicator for its target ion. For Mag-Fura-2, the reported Kd for Mg²⁺ is consistently around 1.9 mM .[1][2][4][5][6] This value indicates that Mag-Fura-2 is best suited for measuring Mg²⁺ concentrations in the millimolar range, which aligns with typical intracellular free Mg²⁺ levels reported to be between 0.5 mM and 1.5 mM.

It is important to note that the Kd can be influenced by experimental conditions such as pH, temperature, and ionic strength. Therefore, for precise measurements, it is recommended to perform an in situ or in vitro calibration under conditions that closely mimic the experimental environment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Mag-Fura-2 for Mg²⁺ and its primary interfering ion, Ca²⁺.

| Parameter | Value | Notes |

| Kd for Mg²⁺ | 1.9 mM | Dissociation constant for magnesium.[1][2][4][5][6] |

| Kd for Ca²⁺ | ~25 µM | Mag-Fura-2 also binds to calcium, but with a significantly lower affinity compared to its affinity for Mg²⁺.[7] |

| Excitation Maximum (Mg²⁺-free) | ~369 nm | |

| Excitation Maximum (Mg²⁺-bound) | ~330 nm | |

| Emission Maximum | ~510 nm |

Experimental Protocol: In Vitro Determination of Mag-Fura-2 Kd for Mg²⁺

This protocol outlines the steps for the in vitro determination of the dissociation constant of Mag-Fura-2 for Mg²⁺ using spectrofluorometry.

I. Materials and Reagents

-

Mag-Fura-2, pentapotassium salt

-

Ultrapure water (Milli-Q or equivalent)

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

KCl (Potassium Chloride)

-

MgCl₂ (Magnesium Chloride)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

pH meter

-

Spectrofluorometer capable of dual-wavelength excitation

II. Preparation of Solutions

-

Mag-Fura-2 Stock Solution (1 mM): Dissolve the appropriate amount of Mag-Fura-2 (pentapotassium salt) in ultrapure water. Store in small aliquots at -20°C, protected from light.

-

Buffer Solution (10x Stock): Prepare a buffer solution containing 1 M MOPS and 1 M KCl. Adjust the pH to 7.0 at the desired experimental temperature.

-

Mg²⁺-free Buffer (Working Solution): Prepare a solution containing 100 mM MOPS, 100 mM KCl, and 1 mM EGTA. Adjust the pH to 7.0. The EGTA is included to chelate any contaminating divalent cations.

-

High Mg²⁺ Buffer (Working Solution): Prepare a solution containing 100 mM MOPS, 100 mM KCl, and a saturating concentration of MgCl₂ (e.g., 35 mM). Adjust the pH to 7.0.

III. Experimental Workflow

The following diagram illustrates the experimental workflow for the Mg²⁺ titration of Mag-Fura-2.

IV. Spectrofluorometer Measurements

-

Add a known volume of the Mg²⁺-free buffer to a quartz cuvette.

-

Add a small aliquot of the Mag-Fura-2 stock solution to achieve a final concentration of approximately 1-5 µM.

-

Place the cuvette in the spectrofluorometer and record the fluorescence intensity at the emission maximum (~510 nm) while alternating the excitation wavelengths between 340 nm and 380 nm. This will give you the Rmin value (ratio at zero Mg²⁺).

-

Sequentially add small, known volumes of the High Mg²⁺ buffer to the cuvette to create a series of known Mg²⁺ concentrations.

-

After each addition, mix thoroughly and record the fluorescence ratio (R).

-

Continue the titration until the fluorescence ratio no longer changes, indicating saturation of the dye. This will give you the Rmax value.

V. Data Analysis

The free Mg²⁺ concentration at each step of the titration can be calculated based on the volumes of the Mg²⁺-free and High Mg²⁺ buffers added. The dissociation constant (Kd) can then be determined by fitting the data to the following equation:

[Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

[Mg²⁺] is the free magnesium concentration.

-

Kd is the dissociation constant.

-

R is the measured fluorescence ratio (F340/F380).

-

Rmin is the ratio in the absence of Mg²⁺.

-

Rmax is the ratio at saturating Mg²⁺ concentrations.

-

Sf2 / Sb2 is the ratio of the fluorescence intensity at 380 nm for the free and bound forms of the indicator, respectively.

Signaling Pathway Visualization

Intracellular Mg²⁺ plays a crucial role in a multitude of signaling pathways, acting as a cofactor for numerous enzymes, particularly kinases, and modulating the activity of ion channels. Mag-Fura-2 is an invaluable tool for dissecting the dynamics of intracellular Mg²⁺ in these pathways.

The following diagram illustrates a generalized signaling pathway where an external stimulus leads to a change in intracellular Mg²⁺ concentration, which in turn modulates downstream cellular responses.

In this representative pathway, the binding of an agonist to a G-protein coupled receptor (GPCR) activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, causing the release of stored Mg²⁺ into the cytosol. The resulting increase in intracellular Mg²⁺ concentration can be monitored using Mag-Fura-2 and subsequently activates Mg²⁺-dependent enzymes, such as certain protein kinases, to elicit a specific cellular response.

Conclusion

Mag-Fura-2 remains a cornerstone for the quantitative measurement of Mg²⁺ in biological systems. Its ratiometric properties and appropriate dissociation constant for typical intracellular concentrations make it a powerful tool for researchers in various fields. A thorough understanding of its properties, coupled with careful experimental design and execution, is paramount for obtaining accurate and reproducible data. This guide provides the foundational knowledge and a practical framework to assist researchers in effectively utilizing Mag-Fura-2 in their studies of Mg²⁺ homeostasis and signaling.

References

- 1. interchim.fr [interchim.fr]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. Fluorescence measurements of free [Mg2+] by use of mag-fura 2 in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Mag-Fura-2: A Technical Guide to its Binding Affinity for Calcium and Magnesium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of Mag-Fura-2, a crucial fluorescent indicator for measuring intracellular magnesium (Mg²⁺) and calcium (Ca²⁺) concentrations. Understanding its binding affinities and the methodologies for their determination is paramount for accurate experimental design and data interpretation in cellular signaling research and drug development.

Core Concept: Competitive Binding and Ratiometric Measurement

Mag-Fura-2, also known as Furaptra, is a UV-excitable, ratiometric fluorescent indicator. Its utility stems from a spectral shift upon binding to divalent cations. When unbound, Mag-Fura-2 has a peak excitation wavelength of approximately 369 nm. Upon binding to either Mg²⁺ or Ca²⁺, this peak shifts to around 330 nm, while the emission maximum remains relatively stable at about 511 nm.[1][2][3] This ratiometric nature, comparing the fluorescence intensity at two different excitation wavelengths, allows for more accurate concentration measurements by minimizing the effects of photobleaching, uneven dye loading, and cell thickness.

The core of Mag-Fura-2's functionality lies in its competitive binding affinity for both Ca²⁺ and Mg²⁺. While it is primarily considered a magnesium indicator, it also binds to calcium, a factor that must be carefully considered in experimental design, especially in cellular environments where both ions are present and fluctuate.

Competitive binding of Ca²⁺ and Mg²⁺ to Mag-Fura-2.

Quantitative Data: Binding Affinities

The dissociation constant (Kd) is a critical parameter that defines the affinity of Mag-Fura-2 for its target ions. A lower Kd value indicates a higher binding affinity. It is important to note that the reported Kd values for Mag-Fura-2 can vary depending on the experimental conditions, such as pH, temperature, and ionic strength of the buffer.[3]

| Ion | Dissociation Constant (Kd) | Notes | Source(s) |

| Magnesium (Mg²⁺) | 1.9 mM | [1][2][3] | |

| 2.0 mM | [4][5] | ||

| Calcium (Ca²⁺) | 25 µM | [2][3] | |

| 20 µM | [4][5] | ||

| 14 to 65 µM | In situ measurements | [6] | |

| ~50 µM | [7] |

Note: Some studies suggest that Mag-Fura-2 may also exhibit a high-affinity binding site for Ca²⁺ in the nanomolar range under certain conditions, in addition to its well-characterized low-affinity site.[6][7]

Experimental Protocol: Determination of Dissociation Constant (Kd)

The Kd of Mag-Fura-2 is typically determined using spectrofluorometry by titrating the dye with known concentrations of the ion of interest in a controlled buffer system. The following protocol outlines a general procedure.

Materials:

-

Mag-Fura-2 (salt form)

-

Calcium-free and Magnesium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

Stock solutions of CaCl₂ and MgCl₂ of known concentrations

-

EGTA-buffered solutions for creating a range of free Ca²⁺ concentrations

-

Spectrofluorometer capable of dual-wavelength excitation

Procedure:

-

Preparation of Mag-Fura-2 Stock Solution: Prepare a concentrated stock solution of Mag-Fura-2 (e.g., 1-10 mM) in a suitable solvent, such as water (for salt form) or DMSO (for AM ester form, though the salt form is used for in vitro calibration).

-

Preparation of Calibration Buffers:

-

For Ca²⁺: Prepare a series of calibration buffers with known free Ca²⁺ concentrations. This is often achieved by mixing a Ca²⁺-free buffer (containing EGTA) with a Ca²⁺-saturating buffer (containing CaEGTA) in different ratios.[4]

-

For Mg²⁺: Prepare a series of buffers with varying MgCl₂ concentrations.

-

-

Spectrofluorometric Measurement:

-

Add a small, constant amount of the Mag-Fura-2 stock solution to each calibration buffer to achieve a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

For each sample, measure the fluorescence intensity at the emission maximum (~510 nm) while alternating the excitation wavelength between the ion-free (~369 nm) and ion-bound (~330 nm) peaks.

-

Record the ratio of the fluorescence intensities (F₃₃₀ / F₃₆₉).

-

-

Data Analysis:

-

Plot the fluorescence ratio (R) against the free ion concentration.

-

The data can be fitted to the following equation to determine the Kd: [Ion] = Kd * [(R - Rmin) / (Rmax - R)] * Q Where:

-

R is the measured fluorescence ratio.

-

Rmin is the ratio in the absence of the ion.

-

Rmax is the ratio at saturating ion concentration.

-

Q is the ratio of fluorescence intensity of the ion-free form to the ion-bound form at the second excitation wavelength (~369 nm).

-

-

Experimental workflow for determining the Kd of Mag-Fura-2.

Signaling Pathways and Applications

Mag-Fura-2 is instrumental in dissecting signaling pathways where both Ca²⁺ and Mg²⁺ play crucial roles. Intracellular free Mg²⁺ is a critical cofactor for numerous enzymes, particularly ATPases, and is involved in processes like DNA synthesis and hormone secretion.[2] Ca²⁺, a ubiquitous second messenger, regulates a vast array of cellular functions.

Due to its lower affinity for Ca²⁺ compared to indicators like Fura-2, Mag-Fura-2 is particularly useful for measuring high Ca²⁺ concentrations that would saturate high-affinity dyes.[2] This makes it suitable for studying cellular events associated with large calcium transients, such as those occurring during smooth muscle activation and within intracellular calcium stores.[2]

However, the overlapping sensitivity to both ions necessitates careful experimental design and control. When measuring Mg²⁺, potential interference from changes in intracellular Ca²⁺ must be considered, especially if Ca²⁺ concentrations rise above 1 µM.[2] In some experimental contexts, simultaneous measurement of both ions can be achieved by exploiting the subtle differences in their spectral properties with Mag-Fura-2.[8]

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. interchim.fr [interchim.fr]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. Mag-Fura-2 (Furaptra) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (furaptra) - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the Invisible: A Technical Guide to Intracellular Magnesium Measurement with Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium (Mg²⁺) is the second most abundant intracellular cation and a critical cofactor in a vast array of enzymatic reactions, including those central to cellular metabolism, signal transduction, and nucleic acid synthesis. Despite its fundamental importance, the precise dynamics of intracellular free Mg²⁺ have remained relatively elusive due to the challenges associated with its measurement. The development of fluorescent dyes sensitive to Mg²⁺ has revolutionized our ability to monitor the spatiotemporal changes in its concentration within living cells. This guide provides an in-depth technical overview of the core principles, methodologies, and available tools for the fluorescent measurement of intracellular magnesium, aimed at empowering researchers to design and execute robust experiments in this critical area of study.

Core Principles of Fluorescent Magnesium Indicators

The majority of fluorescent indicators for intracellular magnesium are based on the chelator o-aminophenol-N,N,O-triacetic acid (APTRA), a structural analog of the calcium chelator BAPTA.[1] These dyes exhibit a change in their fluorescent properties upon binding to Mg²⁺. This change can manifest as a shift in the excitation or emission wavelength (ratiometric dyes) or an increase in fluorescence intensity at a specific wavelength (intensiometric dyes).

The acetoxymethyl (AM) ester forms of these dyes are cell-permeant, allowing for non-invasive loading into live cells.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm.[3]

Commercially Available Fluorescent Magnesium Dyes: A Comparative Overview

The selection of an appropriate fluorescent dye is paramount for the successful measurement of intracellular Mg²⁺. Key considerations include the dye's dissociation constant (Kd) for Mg²⁺, its selectivity over other divalent cations (particularly Ca²⁺), and its spectral properties. The intracellular free Mg²⁺ concentration in most mammalian cells is maintained within a narrow range of 0.5 to 1.0 mM.[2] Therefore, an ideal indicator should have a Kd in this range to provide the most sensitive response to physiological fluctuations.

Below is a summary of the quantitative properties of commonly used fluorescent magnesium indicators.

| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Mg²⁺ (mM) | Kd for Ca²⁺ (µM) | Key Characteristics |

| Mag-Fura-2 | Ratiometric | 330/369 | 491/511 | 1.9[2] | ~580 | UV-excitable, ratiometric properties reduce effects of uneven dye loading and photobleaching.[2][4] |

| Magnesium Green | Intensiometric | ~490 | ~520 | ~1.0 | ~1.7 | Visible light excitation minimizes phototoxicity, but as an intensiometric dye, it is more susceptible to artifacts from changes in dye concentration.[2] |

| Mag-Fluo-4 | Intensiometric | ~490 | ~525 | 4.7[4] | 22[4] | Brighter than Magnesium Green, but also has a higher affinity for Ca²⁺.[4] |

| KMG-104 | Intensiometric | ~488 | ~515 | 2.1[2] | 7500[2] | High selectivity for Mg²⁺ over Ca²⁺ and is relatively pH-insensitive in the physiological range.[2] |

| Mag-520 | Intensiometric | ~505 | ~525 | Not specified | Not specified | Reported to have a 10-fold higher affinity for Mg²⁺ than Ca²⁺, offering improved selectivity.[5][6] |

| Mag-Indo-1 | Ratiometric | ~346 | 475/405 | 2.7[4] | ~830 | Emission ratiometric, suitable for flow cytometry.[4] |

Experimental Protocols

General Protocol for Loading AM Ester Dyes

This protocol provides a general framework for loading cells with the AM ester forms of magnesium indicators. Optimization of dye concentration and incubation time is crucial for each cell type and experimental condition.

Materials:

-

Fluorescent Mg²⁺ indicator AM ester (e.g., Mag-Fura-2 AM, Mag-Fluo-4 AM)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye extrusion by organic anion transporters)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of the fluorescent indicator AM ester in anhydrous DMSO.[7]

-

For improved solubility, mix the AM ester stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading medium. The final Pluronic® F-127 concentration should be approximately 0.02%.[7]

-

-

Cell Preparation:

-

Plate cells on an appropriate imaging dish or coverslip and allow them to adhere overnight.

-

On the day of the experiment, wash the cells with HBSS or your chosen physiological buffer.

-

-

Dye Loading:

-

Prepare a working solution of the dye in HBSS at a final concentration typically ranging from 1-5 µM.[7]

-

If using, add probenecid to the working solution (final concentration 1-2.5 mM).

-

Remove the buffer from the cells and add the dye-loading solution.

-

Incubate the cells at 37°C for 30-60 minutes.[8] Incubation at a lower temperature may reduce compartmentalization of the dye into organelles.[7]

-

-

De-esterification:

-

Imaging:

-

Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for your chosen dye.

-

In Situ Calibration of Intracellular Magnesium Dyes

To convert fluorescence signals into absolute intracellular Mg²⁺ concentrations, an in situ calibration is necessary. This is typically performed at the end of an experiment.

Materials:

-

Mg²⁺-free calibration buffer (containing EGTA to chelate residual divalent cations)

-

High Mg²⁺ calibration buffer (containing a known, saturating concentration of Mg²⁺)

-

Ionophore (e.g., A-23187 or 4-bromo A-23187, which are more effective for Mg²⁺ than ionomycin)[4]

-

Digitonin (for cell permeabilization)

Procedure:

-

Determine Rmin (for ratiometric dyes) or Fmin (for intensiometric dyes):

-

At the end of the experiment, expose the dye-loaded cells to a Mg²⁺-free buffer containing an ionophore (e.g., 5-10 µM A-23187) to deplete intracellular Mg²⁺.

-

Record the fluorescence ratio (Rmin) or intensity (Fmin).

-

-

Determine Rmax (for ratiometric dyes) or Fmax (for intensiometric dyes):

-

Subsequently, perfuse the cells with a high Mg²⁺ buffer (e.g., 10-50 mM Mg²⁺) also containing the ionophore to saturate the intracellular dye.

-

Record the fluorescence ratio (Rmax) or intensity (Fmax).

-

-

Calculation of Intracellular Mg²⁺ Concentration:

-

The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax at λ2 / Fmin at λ2) (for ratiometric dyes)

Where:

-

Kd is the dissociation constant of the dye for Mg²⁺.

-

R is the experimentally measured fluorescence ratio.

-

Rmin and Rmax are the minimum and maximum fluorescence ratios, respectively.

-

Fmax at λ2 / Fmin at λ2 is the ratio of fluorescence intensities at the second excitation wavelength for Mg²⁺-free and Mg²⁺-bound dye.

For intensiometric dyes, a simplified version of this equation is used, often relying on a standard curve generated in vitro.

-

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental process and the biological context is crucial for interpreting results. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a simplified signaling pathway involving mitochondrial Mg²⁺.

A typical experimental workflow for measuring intracellular magnesium using fluorescent dyes.

A simplified signaling pathway illustrating FCCP-induced release of mitochondrial magnesium.

Mechanism of APTRA-Based Magnesium Indicators

The selectivity of APTRA-based chelators for Mg²⁺ over Ca²⁺, while not absolute, is sufficient for many biological applications, especially given that the resting intracellular Ca²⁺ concentration is several orders of magnitude lower than that of Mg²⁺. The binding of Mg²⁺ to the nitrogen and oxygen atoms within the APTRA structure alters the electronic configuration of the fluorophore to which it is attached.

Simplified mechanism of fluorescence enhancement in APTRA-based magnesium indicators.

In many intensiometric dyes, the unbound APTRA moiety can quench the fluorescence of the attached fluorophore through a process called photoinduced electron transfer (PET).[2] Upon binding Mg²⁺, the electron-donating ability of the APTRA is suppressed, inhibiting PET and leading to a significant increase in fluorescence quantum yield.

Conclusion and Future Perspectives

Fluorescent dyes have become indispensable tools for the real-time monitoring of intracellular free magnesium. The continued development of new probes with improved selectivity, brightness, and photostability, including genetically encoded sensors, will further enhance our ability to dissect the complex roles of magnesium in cellular physiology and disease. Careful selection of the appropriate indicator, meticulous experimental execution, and rigorous data analysis are essential for obtaining reliable and meaningful insights into the dynamic world of intracellular magnesium signaling. Researchers embarking on these studies are encouraged to thoroughly optimize protocols for their specific experimental systems to ensure the highest quality data.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. A highly selective fluorescent probe for the intracellular measurement of magnesium ion [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Mag-Fura-2 Tetrapotassium Salt: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Mag-Fura-2 tetrapotassium salt, a ratiometric fluorescent indicator crucial for the quantification of intracellular magnesium ions (Mg²⁺). This document is intended for researchers, scientists, and drug development professionals utilizing this vital tool in their experimental workflows.

Core Properties of Mag-Fura-2 Tetrapotassium Salt

Mag-Fura-2 is a UV light-excitable dye that undergoes a spectral shift upon binding to Mg²⁺. This ratiometric nature allows for accurate and dynamic measurement of intracellular Mg²⁺ concentrations, minimizing confounding factors such as variations in dye loading, cell thickness, and photobleaching. The tetrapotassium salt form of Mag-Fura-2 is a water-soluble, cell-impermeant version of the indicator, making it suitable for direct introduction into cells via methods like microinjection or patch pipette infusion.

Below is a summary of the key physicochemical and spectral properties of Mag-Fura-2 tetrapotassium salt.

| Property | Value | Reference |

| Molecular Weight | ~587 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Spectral Properties (Mg²⁺-free) | ||

| Excitation Maximum (λex) | ~369 nm | [1][2] |

| Emission Maximum (λem) | ~511 nm | [1][2] |

| Spectral Properties (Mg²⁺-bound) | ||

| Excitation Maximum (λex) | ~330 nm | [1][2] |

| Emission Maximum (λem) | ~491 nm | [1] |

| Binding Affinity | ||

| Dissociation Constant (Kd) for Mg²⁺ | ~1.9 mM | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~25 µM | [2] |

Solubility

Mag-Fura-2 tetrapotassium salt is soluble in water and aqueous buffers with a pH greater than 6.[1][2] For experimental use, stock solutions are typically prepared in the concentration range of 0.2 to 1 mM.[2] While a definitive solubility limit in specific buffers like HEPES is not widely published, these concentrations are readily achievable for most applications.

Table 2.1: Recommended Solvents and Stock Solution Concentrations

| Solvent | Recommended Concentration | Notes |

| Distilled Water (pH > 6) | 0.2 - 1 mM | Ensure pH is adjusted to be above 6 for optimal solubility. |

| Aqueous Buffers (e.g., HEPES, MOPS; pH > 6) | 0.2 - 1 mM | Buffer should be free of divalent cations if preparing a stock for calibration. |

Stability and Storage

Proper storage and handling are critical to maintain the integrity and performance of Mag-Fura-2 tetrapotassium salt.

Table 3.1: Storage and Stability Recommendations

| Condition | Recommendation | Duration |

| Solid Form | Store at -20°C, desiccated and protected from light. | At least 6 months |

| Stock Solutions | Store frozen at ≤-20°C in single-use aliquots, protected from light. | At least 6 months[2] |

Factors Affecting Stability:

-

pH: The solubility and fluorescence of Mag-Fura-2 are pH-dependent. It is recommended to maintain a pH above 6 for solutions. The affinity for Mg²⁺ is reported to be relatively stable within a physiological pH range of 5.5 to 7.4.

-

Temperature: While stock solutions should be stored frozen, the dissociation constant (Kd) for Mg²⁺ is reported to be essentially invariant at temperatures between 22°C and 37°C. However, repeated freeze-thaw cycles of stock solutions should be avoided.

Experimental Protocols

Preparation of Stock Solution

A typical stock solution of Mag-Fura-2 tetrapotassium salt is prepared at a concentration of 1 mM in an appropriate aqueous buffer (e.g., 10 mM MOPS, pH 7.2).

Methodology:

-

Bring the vial of Mag-Fura-2 tetrapotassium salt to room temperature before opening.

-

Weigh out the desired amount of the salt.

-

Dissolve the salt in a divalent cation-free aqueous buffer (pH > 6) to the desired concentration (e.g., 1 mM).

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light.

In Vitro Calibration of Mag-Fura-2

To accurately determine intracellular Mg²⁺ concentrations, it is essential to perform a calibration of the dye's fluorescence ratio in solutions of known Mg²⁺ concentrations.

Methodology:

-

Prepare Calibration Buffers: Prepare a series of calibration buffers with varying free Mg²⁺ concentrations (e.g., 0 mM to 35 mM Mg²⁺) in a background solution mimicking intracellular ionic strength (e.g., 115 mM KCl, 20 mM NaCl, 10 mM Tris, pH 7.05).[4]

-

Add Mag-Fura-2: Add a small aliquot of the Mag-Fura-2 tetrapotassium salt stock solution to each calibration buffer to a final concentration of approximately 1-10 µM.[2]

-

Measure Fluorescence: For each calibration buffer, measure the fluorescence intensity at the emission maximum (~510 nm) while alternating the excitation wavelength between 330 nm (for Mg²⁺-bound dye) and 369 nm (for Mg²⁺-free dye).

-

Calculate Ratios: Calculate the ratio of the fluorescence intensities (F₃₃₀ / F₃₆₉) for each Mg²⁺ concentration.

-

Determine Rmin, Rmax, and Sf2/Sb2:

-

Rmin is the ratio in the zero Mg²⁺ buffer.

-

Rmax is the ratio in the saturating Mg²⁺ buffer.

-

Sf2/Sb2 is the ratio of the fluorescence intensity of the Mg²⁺-free dye to the Mg²⁺-bound dye at 369 nm.

-

-

Plot Calibration Curve: Plot the fluorescence ratio against the free Mg²⁺ concentration.

-

Calculate [Mg²⁺]: The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Intracellular Loading via Microinjection

Since the tetrapotassium salt is membrane-impermeant, it must be introduced into cells mechanically.

Methodology:

-

Prepare Injection Solution: Prepare a solution of Mag-Fura-2 tetrapotassium salt in an appropriate intracellular-like buffer (e.g., 125 mM KCl, 19 mM NaCl, 10 mM HEPES, pH 7.3) at a concentration typically ranging from 1 to 10 mM.

-

Load Micropipette: Backfill a fine-tipped glass micropipette with the injection solution.

-

Microinjection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell and inject a small volume of the dye solution (typically 1-10% of the cell volume).

-

Equilibration: Allow the dye to equilibrate within the cell for a period of time (e.g., 10-30 minutes) before starting fluorescence measurements.

Applications in Signaling Pathways

Intracellular Mg²⁺ plays a critical role as a cofactor for numerous enzymes and as a regulator of various signaling pathways. Mag-Fura-2 is an invaluable tool for studying these processes.

Regulation of the Mitochondrial Calcium Uniporter (MCU)

Mitochondrial matrix Mg²⁺ concentration is a key regulator of the mitochondrial calcium uniporter (MCU), which is responsible for Ca²⁺ uptake into the mitochondria. Mag-Fura-2 has been used to demonstrate that higher matrix [Mg²⁺] inhibits MCU activity, thereby modulating mitochondrial Ca²⁺ homeostasis and downstream cellular processes.

References

The Advent of Mag-Fura-2: A Technical Guide to a Key Magnesium Indicator

An in-depth exploration of the discovery, development, and application of Mag-Fura-2, a cornerstone tool for researchers, scientists, and drug development professionals in the study of intracellular magnesium.

Introduction

The precise measurement of intracellular free magnesium concentration ([Mg²⁺]i) is critical to understanding a vast array of cellular processes, from enzymatic reactions and DNA synthesis to hormone secretion and muscle contraction.[1] The development of fluorescent indicators capable of quantifying [Mg²⁺]i in living cells marked a significant leap forward in cellular biology. Among these, Mag-Fura-2, also known as Furaptra, has emerged as a pivotal, UV-excitable, ratiometric fluorescent indicator. This technical guide delves into the discovery and development of Mag-Fura-2, its physicochemical properties, and the experimental protocols for its application.

From Fura-2 to Mag-Fura-2: A Legacy of Innovation

The story of Mag-Fura-2 is intrinsically linked to the pioneering work on fluorescent ion indicators by Roger Y. Tsien and his colleagues, Grynkiewicz and Poenie. Their development of Fura-2 in 1985 revolutionized the study of intracellular calcium ([Ca²⁺]i) by introducing a ratiometric dye that allowed for more accurate and reliable measurements.[2][3][4][5][6] Fura-2's key innovation was a spectral shift upon ion binding, a feature that allows for the ratio of fluorescence intensities at two different excitation wavelengths to be used for quantification, thereby minimizing issues like variable dye concentration and cell thickness.[2][5]

Building on the success of the BAPTA chelator core used in Fura-2, the scientific community sought to develop similar indicators for other physiologically important ions.[3][7] This led to the creation of Mag-Fura-2, which was designed to be analogous to Fura-2 but with a selectivity tuned for magnesium ions.[8] Mag-Fura-2 is based on the tricarboxylate APTRA (o-aminophenol-N,N,O-triacetic acid) chelator.[1][8]

Physicochemical and Spectroscopic Properties

Mag-Fura-2's utility lies in its distinct fluorescence properties that change upon binding to Mg²⁺. Like its predecessor Fura-2, it is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths changes with ion concentration.[1][9] Upon binding to Mg²⁺, the excitation maximum of Mag-Fura-2 undergoes a blue shift from approximately 369 nm in the Mg²⁺-free form to 330 nm when saturated with Mg²⁺.[1][8][9] The emission wavelength also shows a slight shift, from around 511 nm in the absence of Mg²⁺ to 491 nm at saturating concentrations.[8]

A crucial characteristic of Mag-Fura-2 is its affinity for Mg²⁺, quantified by its dissociation constant (Kd). The Kd for Mg²⁺ is approximately 1.9 mM.[1][8][9] While it is designed as a magnesium indicator, Mag-Fura-2 also binds to Ca²⁺, but with a significantly lower affinity (higher Kd) of about 25 µM.[8][10] This property makes it useful for measuring high, transient Ca²⁺ concentrations that would saturate high-affinity calcium indicators like Fura-2.[1][9]

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Maximum (Mg²⁺-free) | 369 nm | [1][8][9] |

| Excitation Maximum (Mg²⁺-bound) | 330 nm | [1][8][9] |

| Emission Maximum (Mg²⁺-free) | 511 nm | [8] |

| Emission Maximum (Mg²⁺-bound) | 491 nm | [8] |

| Dissociation Constant (Kd) for Mg²⁺ | 1.9 mM | [1][8][9] |

| Dissociation Constant (Kd) for Ca²⁺ | 25 µM | [8][10] |

| Extinction Coefficient (ε) | 31,000 M⁻¹cm⁻¹ |

Experimental Protocols

The successful use of Mag-Fura-2 for intracellular ion measurement relies on proper cell loading, calibration, and fluorescence measurement techniques.

Cell Loading with Mag-Fura-2 AM

For intracellular measurements, the cell-permeant acetoxymethyl (AM) ester form of Mag-Fura-2 is typically used.[11] The hydrophobic AM groups mask the charged carboxylates, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of Mag-Fura-2 in the cytosol.

Protocol for Loading Cells with Mag-Fura-2 AM:

-

Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Mag-Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[11]

-

Working Solution: On the day of the experiment, dilute the Mag-Fura-2 AM stock solution in an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-5 µM. The buffer should be free of amines like Tris.

-

Cell Incubation: Replace the cell culture medium with the Mag-Fura-2 AM working solution and incubate the cells for 15-60 minutes at 20-37°C.[1] The optimal time and temperature will vary depending on the cell type.

-

Wash: After incubation, wash the cells with fresh physiological buffer to remove any extracellular dye.

-

De-esterification: Allow the cells to incubate for an additional 10 minutes at the experimental temperature to ensure complete de-esterification of the AM ester by intracellular esterases.[1]

-

Optional - Anion Transporter Inhibition: To reduce leakage of the de-esterified indicator from the cells, organic anion-transport inhibitors such as probenecid (B1678239) (1–2.5 mM) or sulfinpyrazone (B1681189) (0.1–0.25 mM) can be added to the cell medium.[1][9]

In Situ Calibration of Intracellular Mag-Fura-2

To convert the measured fluorescence ratios into absolute ion concentrations, a calibration procedure is necessary. This typically involves permeabilizing the cells to the extracellular buffer containing known concentrations of the ion of interest using an ionophore.

Example Protocol for In Situ Mg²⁺ Calibration:

-

Prepare Calibration Buffers: Prepare a set of calibration buffers with varying known concentrations of free Mg²⁺. These buffers should mimic the intracellular ionic environment (e.g., high K⁺, low Na⁺) and contain a Mg²⁺ ionophore like 4-bromo A-23187.

-

Minimum Ratio (Rmin): Perfuse the Mag-Fura-2-loaded cells with a Mg²⁺-free calibration buffer containing the ionophore and EGTA to chelate any residual Mg²⁺ and Ca²⁺. Record the fluorescence ratio (F340/F380) to determine Rmin.

-

Maximum Ratio (Rmax): Perfuse the cells with a calibration buffer containing a saturating concentration of Mg²⁺ (e.g., >10 mM) and the ionophore. Record the fluorescence ratio to determine Rmax.

-

Intermediate Ratios: Measure the fluorescence ratios at several intermediate Mg²⁺ concentrations to generate a calibration curve.

-

Calculate [Mg²⁺]i: The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where R is the experimentally measured ratio, Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺, and Sf2/Sb2 is the ratio of the fluorescence intensity of the ion-free to the ion-bound indicator at the denominator wavelength (e.g., 380 nm).

Visualizing the Workflow and Principles

To better illustrate the experimental logic and the underlying principle of ratiometric measurements with Mag-Fura-2, the following diagrams are provided.

References

- 1. interchim.fr [interchim.fr]

- 2. static.horiba.com [static.horiba.com]

- 3. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new generation of Ca2+ indicators with greatly improved fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fura-2 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Fluorescent Indicators For Biological Imaging of Monatomic Ions [frontiersin.org]

- 8. Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00946E [pubs.rsc.org]

- 9. biotium.com [biotium.com]

- 10. Metal Binding Studies and EPR Spectroscopy of the Manganese Transport Regulator MntR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Mag-Fura-2 for Detecting High Transient Ca²⁺ Concentrations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mag-Fura-2, a ratiometric fluorescent indicator, with a specific focus on its application in detecting high, transient intracellular calcium (Ca²⁺) concentrations. While originally designed as an indicator for magnesium (Mg²⁺), its lower affinity for Ca²⁺ makes it an invaluable tool for studying cellular events associated with large, rapid calcium spikes that would otherwise saturate high-affinity indicators.

Core Principles of Mag-Fura-2

Mag-Fura-2, also known as Furaptra, is a UV-excitable fluorescent dye whose spectral properties change upon binding to divalent cations.[1] It is a ratiometric indicator, meaning the concentration of the target ion is determined by the ratio of fluorescence intensities at two different excitation wavelengths. This approach provides a robust measurement, correcting for variables such as dye concentration, cell thickness, and photobleaching.[2]

Upon binding Ca²⁺, Mag-Fura-2 undergoes a shift in its excitation peak from approximately 369 nm (ion-free) to around 330 nm (ion-bound), while the emission peak remains relatively constant at about 510 nm.[1][3] This spectral shift is the basis for its use in quantifying ion concentrations. Its key advantage lies in its relatively low affinity for Ca²⁺, which prevents signal saturation during events like smooth muscle activation, neuronal firing, and releases from intracellular stores.[1] Because of its high ion dissociation rates, it is also better suited for tracking rapid Ca²⁺ flux kinetics than indicators with sub-micromolar Ca²⁺ dissociation constants.[1]

Quantitative Data Presentation

The essential properties of Mag-Fura-2 are summarized below, providing a clear comparison of its different forms and binding affinities.

| Property | Value | Source(s) |

| Ca²⁺ Dissociation Constant (Kd) | ~25 µM | [1][4] |

| Mg²⁺ Dissociation Constant (Kd) | ~1.9 mM | [1][3][4] |

| Excitation Wavelength (λex) | ~369 nm (Ca²⁺-free) / ~330 nm (Ca²⁺-bound) | [1][3] |

| Emission Wavelength (λem) | ~511 nm | [1][3] |

| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ (at 369 nm, low Mg²⁺) | [1] |

| Molecular Weight (AM Ester) | 722.57 g/mol | |

| Molecular Weight (Tetrasodium Salt) | 523 g/mol | [3] |

| Molecular Weight (Tetrapotassium Salt) | 587 g/mol | [5] |

Note: Ion-binding affinities can be influenced by environmental factors such as pH, temperature, and ionic strength, which may cause the effective Kd within a cell to differ from in vitro measurements.[1] Furthermore, some studies suggest Mag-Fura-2 can exhibit both high and low affinity for Ca²⁺, a factor to consider for precise measurements in subcellular compartments where pH may vary.[6][7]

Visualizing Mag-Fura-2 Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in using Mag-Fura-2.

Caption: Mechanism of ratiometric Ca²⁺ detection by Mag-Fura-2.

Caption: Experimental workflow for measuring Ca²⁺ with Mag-Fura-2 AM.

Caption: Decision guide for selecting a Ca²⁺ indicator.

Detailed Experimental Protocols

Successful measurement of intracellular Ca²⁺ requires careful attention to dye loading and calibration.

Protocol 1: Loading Cells with Mag-Fura-2 AM

This protocol provides a general guideline for loading the cell-permeant acetoxymethyl (AM) ester form of Mag-Fura-2 into adherent cells.[8] Optimization is recommended for specific cell lines and experimental conditions.

Materials:

-

Mag-Fura-2, AM (cell-permeant)

-

High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic® F-127, 20% solution in DMSO (optional, aids solubilization)[1]

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer

-

Probenecid (B1678239) (optional, anion-transport inhibitor to prevent dye extrusion)[8]

Procedure:

-

Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of Mag-Fura-2, AM in anhydrous DMSO.[8] This stock solution should be stored at -20°C, protected from light and moisture, and used within a week to avoid hydrolysis.[1]

-

Working Solution Preparation:

-

On the day of the experiment, thaw the stock solution.

-

Prepare a working solution with a final concentration of 2-20 µM in your chosen buffer (e.g., HHBS). For most cell lines, a final in-well concentration of 4-5 µM is effective.[8]

-

To improve solubility, the Mag-Fura-2, AM stock can be mixed with an equal volume of 20% Pluronic® F-127 before dilution in the buffer. The final Pluronic® F-127 concentration should be approximately 0.02-0.04%.[1][8]

-

If your cells actively extrude the dye, add probenecid (1-2 mM) to the working solution.[8]

-

-

Cell Loading:

-

Culture cells on coverslips or in microplates until they reach the desired confluency.

-

Remove the culture medium and wash the cells gently with buffer.

-

Add the Mag-Fura-2, AM working solution to the cells.

-

Incubate for 30-60 minutes at 37°C.[8] Incubation at lower temperatures can sometimes reduce dye compartmentalization into organelles.[1]

-

-

Washing and De-esterification:

-

Remove the dye-loading solution and wash the cells two to three times with indicator-free buffer to remove any excess probe.[1][8]

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cell.[1]

-

-

Measurement: The cells are now ready for fluorescence measurement. Add the desired stimulant and begin recording at excitation wavelengths of ~340 nm and ~380 nm, with emission collected at ~510 nm.[8]

Protocol 2: In Vitro Calibration of Mag-Fura-2

To convert fluorescence ratios into absolute Ca²⁺ concentrations, an in vitro calibration is necessary to determine key parameters for the Grynkiewicz equation.

Materials:

-

Mag-Fura-2, salt form (tetrapotassium or tetrasodium)

-

Ca²⁺-free buffer (e.g., containing 10 mM K₂EGTA)

-

High Ca²⁺ buffer (e.g., containing 10 mM CaEGTA)

-

Fluorometer or microscope setup used for the experiment

Procedure:

-

Prepare Calibration Buffers: Create a series of calibration standards with known free Ca²⁺ concentrations by mixing the "zero Ca²⁺" and "high Ca²⁺" buffers in precise proportions.

-

Determine Rmin: Add a working concentration of Mag-Fura-2 salt (e.g., 1-10 µM) to the "zero Ca²⁺" buffer.[1] Measure the fluorescence intensity at the two excitation wavelengths (~340 nm and ~380 nm) and calculate the ratio (F₃₄₀/F₃₈₀). This value represents Rmin.

-

Determine Rmax: Add the same concentration of Mag-Fura-2 to the "high Ca²⁺" buffer (saturating concentration). Measure the fluorescence and calculate the ratio. This value represents Rmax.

-

Determine Sf2/Sb2: Measure the fluorescence intensity at the second excitation wavelength (~380 nm) for the Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) solutions.

-

Calculate [Ca²⁺]: Use the determined parameters in the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of Mag-Fura-2 for Ca²⁺ (~25 µM).

-

R is the experimentally measured fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺ levels.

-

Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for ion-free and ion-bound indicator.

-

Comparative Analysis with Other Indicators

Choosing the right indicator is critical. Mag-Fura-2 is part of a family of indicators with varying affinities for Ca²⁺ and Mg²⁺.

| Indicator | Ca²⁺ Kd | Mg²⁺ Kd | Primary Application |

| Fura-2 | ~225 nM | >10 mM | Measuring resting and low-level transient [Ca²⁺] |

| Mag-Fura-2 | ~25 µM | ~1.9 mM | Measuring high transient [Ca²⁺] and intracellular [Mg²⁺] |

| Fura-2FF | ~6 µM | >10 mM | Measuring high transient [Ca²⁺] with higher Mg²⁺ selectivity |

Data compiled from sources[1][4][9].

Fura-2FF offers higher selectivity against Mg²⁺, making it a strong alternative if Mg²⁺ interference is a concern.[9] However, Mag-Fura-2's well-characterized properties and its utility for also measuring Mg²⁺ make it a versatile choice in many experimental contexts.[9]

References

- 1. interchim.fr [interchim.fr]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. biotium.com [biotium.com]

- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. Mag-Fura-2 (Furaptra) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Ratiometric Measurement of Intracellular Magnesium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for the ratiometric measurement of intracellular free magnesium concentration ([Mg²⁺]i). Accurate determination of [Mg²⁺]i is crucial for understanding its diverse roles in cellular physiology and pathophysiology, making it a critical parameter in basic research and drug development. Ratiometric fluorescence microscopy offers a robust method for quantifying [Mg²⁺]i, minimizing artifacts associated with variations in indicator concentration, cell path length, and excitation light intensity.

Core Principles of Ratiometric Fluorescence Measurement

Ratiometric indicators are fluorescent molecules that exhibit a spectral shift upon binding to their target ion. This shift can be in the excitation or emission spectrum. By measuring the fluorescence intensity at two different wavelengths (either two excitation wavelengths and one emission wavelength, or one excitation wavelength and two emission wavelengths) and calculating their ratio, a quantitative measure of the ion concentration can be obtained.[1][2] This ratiometric approach provides a built-in "self-calibration" that corrects for many sources of error inherent in single-wavelength intensity measurements.[3]

The primary advantages of ratiometric measurements include:

-

Independence from dye concentration: The ratio is largely unaffected by variations in the intracellular concentration of the fluorescent indicator.[4]

-

Reduced sensitivity to photobleaching: While photobleaching reduces the overall fluorescence intensity, the ratio of intensities at two wavelengths is less affected.[4]

-

Correction for variations in cell thickness and instrument settings: The ratio minimizes errors arising from differences in cell path length or fluctuations in illumination intensity.[4][5]